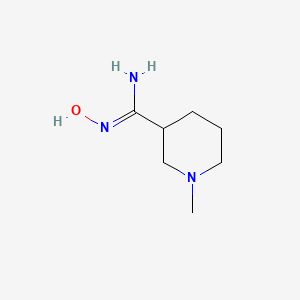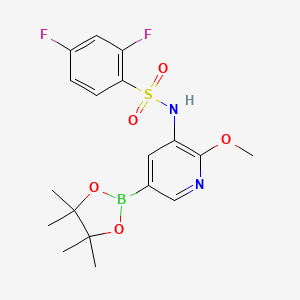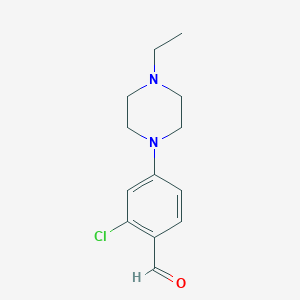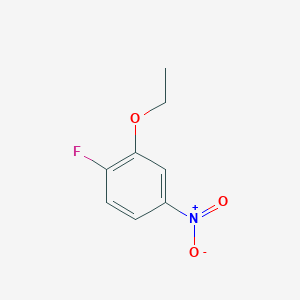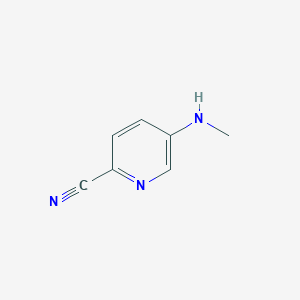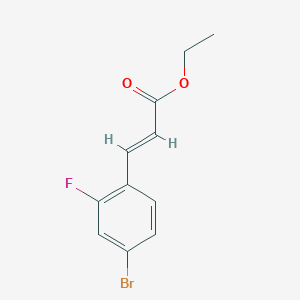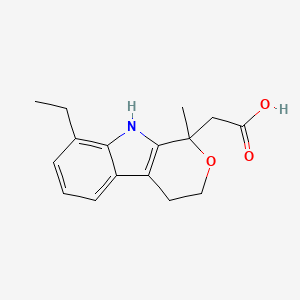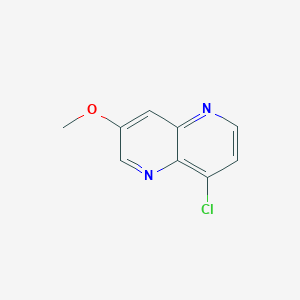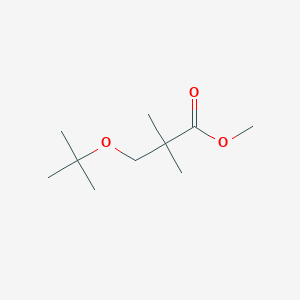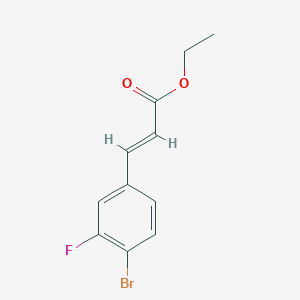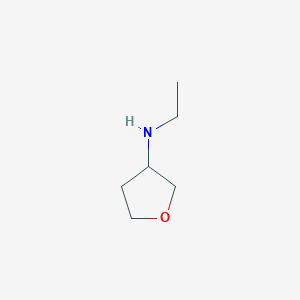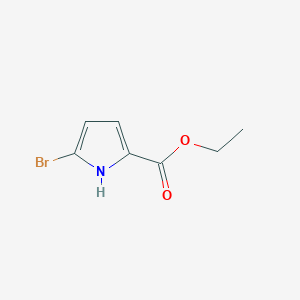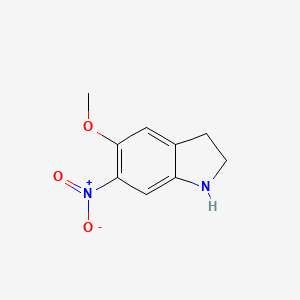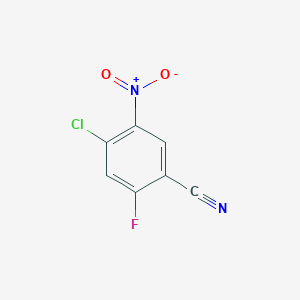![molecular formula C16H16O4 B1429296 Methyl 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylate CAS No. 208652-71-5](/img/structure/B1429296.png)
Methyl 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylate
Vue d'ensemble
Description
Methyl 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylate, also known as MDB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of biphenyl, a common organic compound that is widely used in the production of plastics, dyes, and pharmaceuticals. MDB is a white crystalline powder that is soluble in organic solvents, and it has been shown to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Biphenyl Derivatives and Marine Fungi
A new biphenyl derivative, related to Methyl 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylate, was isolated from a marine fungus. This derivative, known as 3,5′-dihydroxy-4′,5-dimethoxy-2′-methyl-[1,1′-biphenyl]-2-carboxylic acid methyl ester, was identified from the fungus found in the rhizosphere soil of mangrove roots. The compound's structure was elucidated using comprehensive spectroscopic methods, primarily 2D NMR techniques (Li, Ding, She, & Lin, 2008).
Angiotensin II Receptors Antagonist Properties
Methyl 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylate has been indicated as a precursor in the synthesis of nonpeptide angiotensin II antagonists. The compounds synthesized showed angiotensin II blocking activity, with their affinity for angiotensin II receptors established in a binding assay experiment and an isolated organ test. The presence of 2',6'-dimethoxy substituent on the biphenyl moiety was found to significantly decrease affinity for the receptor (Bovy, Collins, Olins, McMahon, & Hutton, 1991).
Optical Chloride Sensor Development
The compound served as a key intermediate in the synthesis of an optical chloride sensor. Methyl 2′-aminobiphenyl-4-carboxylate, synthesized via Suzuki-Miyaura cross-coupling followed by regioselective nitration, displayed significant changes in emission color in the presence of chloride ions, shifting from blue to bright green. This sensor's chloride sensing properties were further explored using spectroscopic techniques (Das, Mohar, & Bag, 2021).
Tyrosinase Inhibition for Pharmaceutical Use
Biphenyl-based compounds, closely related to Methyl 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylate, have clinical importance for the treatments of hypertension and inflammation. A study synthesized a series of novel biphenyl ester derivatives and evaluated them for their anti-tyrosinase activities. Some compounds exhibited significant inhibitions, comparable to the standard inhibitor kojic acid, making them potential candidates for pharmaceutical uses (Kwong, Kumar, Mah, Chia, Quah, Loh, Chandraju, & Lim, 2017).
Propriétés
IUPAC Name |
methyl 4-(2,4-dimethoxyphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-13-8-9-14(15(10-13)19-2)11-4-6-12(7-5-11)16(17)20-3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFQFQNFVUIJEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



